molecular formula C9H9NO B160252 1,2-Dihydroquinolin-6-ol CAS No. 137732-58-2

1,2-Dihydroquinolin-6-ol

Cat. No. B160252
M. Wt: 147.17 g/mol
InChI Key: XIYBHRFMBIVRAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,2-Dihydroquinolin-6-ol, also known as DHQ, is an organic compound with the chemical formula C9H9NO. It is a heterocyclic compound that is widely used in scientific research for its unique properties and potential applications. In

Mechanism Of Action

The mechanism of action of 1,2-Dihydroquinolin-6-ol is not fully understood, but it is believed to involve interactions with cellular proteins and enzymes. 1,2-Dihydroquinolin-6-ol has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of neurotransmitters in the brain. 1,2-Dihydroquinolin-6-ol has also been shown to have antioxidant properties, which may contribute to its potential therapeutic effects.

Biochemical And Physiological Effects

1,2-Dihydroquinolin-6-ol has been shown to have a variety of biochemical and physiological effects. It has been shown to have anti-inflammatory, neuroprotective, and antitumor properties. 1,2-Dihydroquinolin-6-ol has also been shown to improve cognitive function and memory in animal studies. Additionally, 1,2-Dihydroquinolin-6-ol has been shown to have a protective effect against oxidative stress, which is implicated in a variety of diseases and conditions.

Advantages And Limitations For Lab Experiments

One advantage of using 1,2-Dihydroquinolin-6-ol in lab experiments is its versatility. 1,2-Dihydroquinolin-6-ol can be used as a building block for the synthesis of a variety of bioactive compounds, and it has a range of potential applications in catalysis and biological imaging. However, one limitation of using 1,2-Dihydroquinolin-6-ol in lab experiments is its relative instability. 1,2-Dihydroquinolin-6-ol can undergo oxidation and degradation under certain conditions, which can affect its purity and yield.

Future Directions

There are several future directions for research on 1,2-Dihydroquinolin-6-ol. One potential direction is the development of new synthetic methods for 1,2-Dihydroquinolin-6-ol and its derivatives. Another direction is the exploration of 1,2-Dihydroquinolin-6-ol's potential therapeutic applications, particularly in the treatment of neurodegenerative diseases and cancer. Additionally, further research is needed to fully understand the mechanism of action of 1,2-Dihydroquinolin-6-ol and its interactions with cellular proteins and enzymes.

Synthesis Methods

There are several methods for synthesizing 1,2-Dihydroquinolin-6-ol. One of the most common methods is the Pictet-Spengler reaction, which involves the condensation of an amino acid with an aldehyde or ketone. Another method is the reduction of quinoline using a reducing agent such as sodium borohydride. The yield and purity of 1,2-Dihydroquinolin-6-ol can be improved by using column chromatography and recrystallization techniques.

Scientific Research Applications

1,2-Dihydroquinolin-6-ol has been widely used in scientific research due to its unique properties. It has been used as a building block for the synthesis of a variety of bioactive compounds, including natural products and pharmaceuticals. 1,2-Dihydroquinolin-6-ol has also been studied for its potential use in catalysis, as well as its ability to act as a fluorescent probe for biological imaging.

properties

CAS RN

137732-58-2

Product Name

1,2-Dihydroquinolin-6-ol

Molecular Formula

C9H9NO

Molecular Weight

147.17 g/mol

IUPAC Name

1,2-dihydroquinolin-6-ol

InChI

InChI=1S/C9H9NO/c11-8-3-4-9-7(6-8)2-1-5-10-9/h1-4,6,10-11H,5H2

InChI Key

XIYBHRFMBIVRAM-UHFFFAOYSA-N

SMILES

C1C=CC2=C(N1)C=CC(=C2)O

Canonical SMILES

C1C=CC2=C(N1)C=CC(=C2)O

synonyms

6-Quinolinol,1,2-dihydro-(9CI)

Origin of Product

United States

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